molecular formula C9H15NO2 B2629724 Tert-butyl 2-isocyano-2-methylpropanoate CAS No. 33036-91-8

Tert-butyl 2-isocyano-2-methylpropanoate

Cat. No.: B2629724
CAS No.: 33036-91-8
M. Wt: 169.224
InChI Key: MSKLPOLDYHNBTL-UHFFFAOYSA-N
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Description

Tert-butyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of isocyanide and is known for its unique chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-isocyano-2-methylpropanoate can be synthesized through a phase-transfer Hofmann carbylamine reaction. The process involves the reaction of tert-butylamine with chloroform in the presence of sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is carried out in dichloromethane at around 45°C, and the product is obtained by distillation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient stirring, controlled addition of reagents, and proper distillation techniques are crucial for obtaining high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-isocyano-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isocyano group.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the isocyano group can be replaced by other functional groups, leading to the formation of diverse organic compounds .

Scientific Research Applications

Tert-butyl 2-isocyano-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-isocyano-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-isocyano-2-methylpropanoate is unique due to its specific structure, which combines the tert-butyl group with the isocyano functionality. This combination imparts distinct reactivity and makes it valuable in various chemical applications .

Properties

IUPAC Name

tert-butyl 2-isocyano-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLPOLDYHNBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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